Rosiptor

Vue d'ensemble

Description

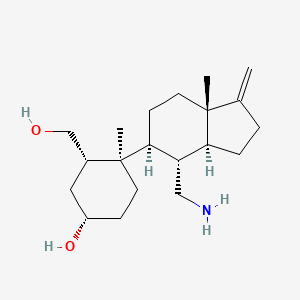

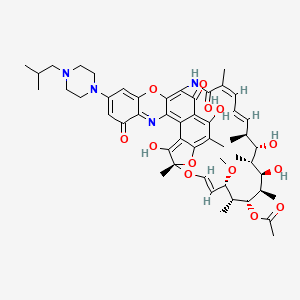

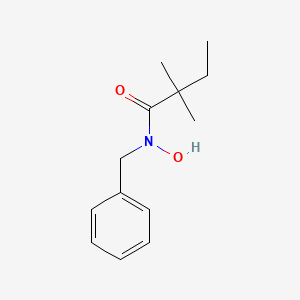

Rosiptor, also known as AQX-1125, is a selective and orally active phosphatase SHIP1 activator . It has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome . The molecular formula of Rosiptor is C20H35NO2 .

Molecular Structure Analysis

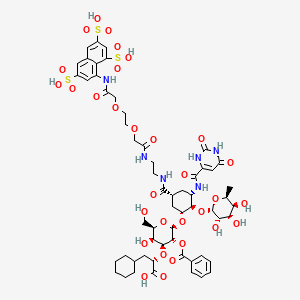

The molecular structure of Rosiptor is characterized by its molecular formula C20H35NO2 and a molecular weight of 321.5 g/mol . The IUPAC name of Rosiptor is (1 S ,3 S ,4 R )-4- [ (3 aS ,4 R ,5 S ,7 aS )-4- (aminomethyl)-7 a -methyl-1-methylidene-3,3 a ,4,5,6,7-hexahydro-2 H -inden-5-yl]-3- (hydroxymethyl)-4-methylcyclohexan-1-ol .Applications De Recherche Scientifique

Treatment of Inflammatory Pain

Rosiptor was being developed as a first-in-class, once-daily, oral treatment for inflammation and inflammatory pain . It aimed to reduce inflammation by activating the SHIP1 pathway .

Treatment of Chronic Bladder Pain

Rosiptor was tested in a phase 3 clinical trial for the treatment of chronic bladder pain. However, it was unable to beat placebo in this trial .

Treatment of Chronic Prostatitis

A phase 2 proof-of-concept study of rosiptor in chronic prostatitis was initiated but was halted following the disappointing results in the chronic bladder pain trial .

Treatment of Bladder Pain

Rosiptor was tested in a phase 2 study for the treatment of bladder pain. The trial missed its primary endpoint in 2015, but saw some success against secondary endpoints .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Rosiptor was also tested in mid-phase studies for the treatment of COPD, but unfortunately, these trials also failed .

Treatment of Atopic Dermatitis

Rosiptor was tested in mid-phase studies for the treatment of atopic dermatitis, but these trials also did not meet their primary endpoints .

Mécanisme D'action

Target of Action

Rosiptor, also known as AQX-1125, is a small molecule that primarily targets the SH2-containing inositol-5’-phosphatase 1 (SHIP1) enzyme . SHIP1 is a key regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

Rosiptor acts as an activator of the SHIP1 enzyme . By activating SHIP1, Rosiptor can modulate the PI3K signaling pathway, thereby influencing the cellular processes controlled by this pathway . The activation of SHIP1 by Rosiptor leads to a decrease in the concentration of pro-inflammatory signaling molecules in tissues, which can help reduce inflammation and associated pain .

Biochemical Pathways

The primary biochemical pathway affected by Rosiptor is the PI3K signaling pathway . By activating SHIP1, Rosiptor can dial down the PI3K cellular signaling pathway, which is linked to the concentration of pro-inflammatory signaling molecules in tissues . This modulation of the PI3K pathway can lead to a reduction in inflammation and associated pain .

Pharmacokinetics

The pharmacokinetic properties of Rosiptor, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential. It is known that Rosiptor is orally administered , suggesting that it has suitable absorption and bioavailability for systemic effects

Result of Action

The activation of SHIP1 by Rosiptor leads to a modulation of the PI3K signaling pathway, resulting in a decrease in the concentration of pro-inflammatory signaling molecules in tissues . This can lead to a reduction in inflammation and associated pain . It should be noted that the clinical development of rosiptor was discontinued after it failed to meet its primary endpoint in a phase 3 clinical trial .

Propriétés

IUPAC Name |

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJTPWQNNMAQF-BVMLLJBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosiptor | |

CAS RN |

782487-28-9 | |

| Record name | Rosiptor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQX-1125 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSIPTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)